REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([CH2:8][O:9][N:10]2C(=O)C3=CC=CC=C3C2=O)=[C:6]([F:21])[C:5]([F:22])=[C:4]([F:23])[C:3]=1[F:24].C(N)CCC.[ClH:30].Cl.NO>C(O)C>[ClH:30].[F:1][C:2]1[C:7]([CH2:8][O:9][NH2:10])=[C:6]([F:21])[C:5]([F:22])=[C:4]([F:23])[C:3]=1[F:24] |f:3.4,6.7|
|
Name
|
|
Quantity
|
15.9 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C(=C1CON1C(C=2C(C1=O)=CC=CC2)=O)F)F)F)F
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
This reaction mixture was stirred at 60° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
The resulting white precipitate was filtered
|
Type
|
WASH
|
Details
|
the crystals washed with ice-cold ethanol/ether (1:1)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to give a second crop of crystals
|
Type
|
CUSTOM
|
Details
|
11.15 g, 99%, m.p. (sublimed) 150°
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
Cl.FC1=C(C(=C(C(=C1CON)F)F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |